13-Fold Enhanced Antileishmanial Potency Against Intracellular Amastigotes Relative to Furan-2-carboxamide Analog
The N3-tolylsulfonyl derivative 14 of 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one exhibited an IC50 value of 13.7 μmol/L against Leishmania mexicana intracellular amastigotes, representing a 13-fold improvement in potency compared to the previously studied N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (Compound 2), which showed an IC50 of 89 μmol/L in the same assay [1]. In extracellular promastigotes, derivative 14 achieved an IC50 of 32.4 μmol/L versus 69 μmol/L for Compound 2 [1]. In vivo, compound 14 significantly reduced parasite burden in Balb/c mice intradermally infected with L. mexicana at a daily intraperitoneal dose of 10 mg/kg [1].
| Evidence Dimension | Antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | 13.7 μmol/L (amastigotes); 32.4 μmol/L (promastigotes) |
| Comparator Or Baseline | N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (Compound 2): 89 μmol/L (amastigotes); 69 μmol/L (promastigotes) |
| Quantified Difference | 6.5-fold more potent (amastigotes); 2.1-fold more potent (promastigotes) |
| Conditions | In vitro: cultured extracellular promastigotes and mice macrophage amastigotes of Leishmania mexicana |
Why This Matters
This direct comparator study demonstrates that replacing the furan-2-carboxamide moiety with an imidazolidin-2-one ring significantly enhances antileishmanial potency, providing a quantitative justification for selecting the 1-(pyridin-2-yl)imidazolidin-2-one scaffold over amide-based alternatives.
- [1] Abdala H, Robert JM, Le Pape P, Wielgosz G, Robert-Piessard S, Le Baut G. Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine. Arzneimittelforschung. 2000;50(5):479-484. doi:10.1055/s-0031-1300233 View Source
